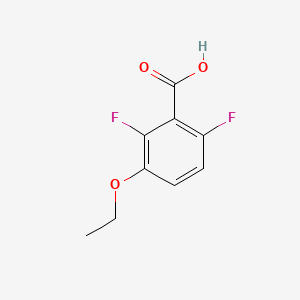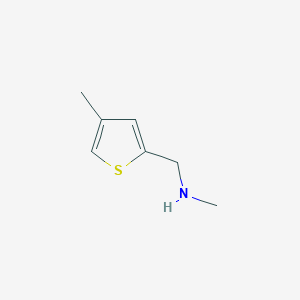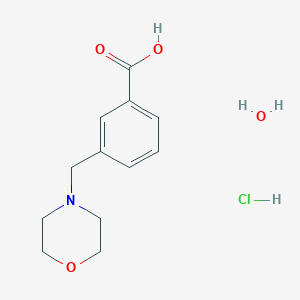![molecular formula C9H15NO2S B1612108 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide CAS No. 287923-89-1](/img/structure/B1612108.png)
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide involves the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide with epichlorohydrin. The resulting product is an N-(oxiran-2-ylmethyl) (glycidyl) derivative .
Molecular Structure Analysis
The molecular structure of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide consists of a bicyclic framework with an attached methanesulfonamide group. The exact arrangement of atoms can be visualized using computational tools or X-ray crystallography .
Chemical Reactions Analysis
Upon reaction with 2-(chloromethyl)oxirane in the presence of tetramethylammonium iodide, N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide yields a group of cage-like N-(oxiran-2-ylmethyl)sulfonamides. Additionally, a specific derivative, N-(exo-5,6-epoxybicyclo[2.2.1]heptan-endo-2-ylmethyl)-4-nitro-N-(oxiran-2-ylmethyl)benzenesulfonamide, can be synthesized by oxidation of oxiran-2-ylmethyl norbornene derivative with peroxy acids .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide is involved in various chemical synthesis processes. For instance, it has been used in the synthesis of N-(oxiran-2-ylmethyl) (glycidyl) derivatives, demonstrating its utility in forming cage-like compounds through reactions with epichlorohydrin. These processes include epoxidation and aminolysis, with the regioselectivity of these transformations analyzed through spectroscopic methods (Palchikov, Prid’ma, & Kas’yan, 2014). Additionally, the synthesis and oxidation of camphor-10-sulfonic acid amides have been explored using bicyclo[2.2.1]hept-5-en-endo-2-ylmethanamines, highlighting the compound's role in creating structurally diverse sulfonamides (Kas’yan et al., 2009).
Structural and Spectroscopic Studies
The structure and self-association of derivatives of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide in solution have been studied using IR spectroscopy and quantum chemical methods. Such studies are crucial for understanding the molecular behavior of these compounds in different environments (Sterkhova, Moskalik, & Shainyan, 2014).
Catalysis and Asymmetric Synthesis
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide derivatives have been used in catalytic asymmetric synthesis. For example, 1,3-Azole derivatives of 2-aminocyclohexanecarboxylic acid, including N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide, serve as bidentate ligands in metal-mediated catalytic asymmetric synthesis (Wipf & Wang, 2002).
Neurotropic Activity
The compound has also been explored for its neurotropic effects. For instance, water-soluble cage sulfonamides derived from N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)methanesulfonamide have been synthesized and evaluated for their analgesic and tranquilizing activities, showing significant potential in this area (Palchikov, 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S/c1-13(11,12)10-6-9-5-7-2-3-8(9)4-7/h2-3,7-10H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEALMIYDTDFJBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CC2CC1C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595263 | |
| Record name | N-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide | |
CAS RN |
287923-89-1 | |
| Record name | N-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

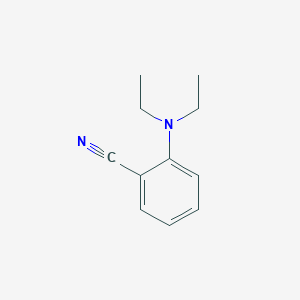
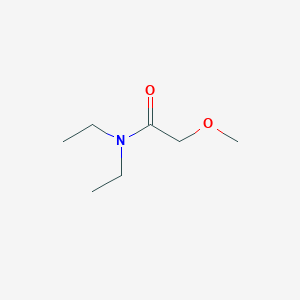
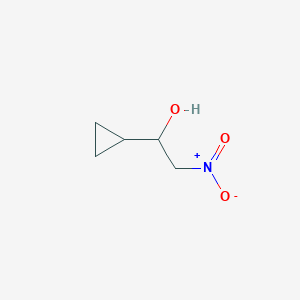
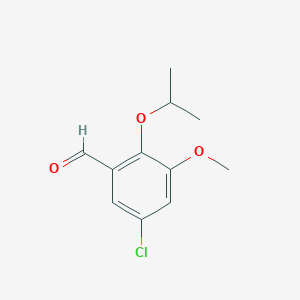


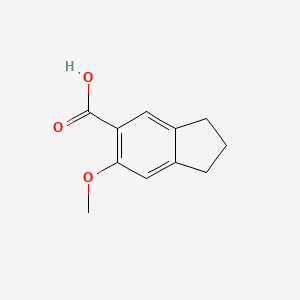
![N-[4-(Trifluoromethoxy)phenyl]piperidine-3-carboxamide](/img/structure/B1612035.png)
![3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid](/img/structure/B1612038.png)
